Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate
Description
Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a methoxy group at position 4 and a sulfamoyl group at position 3. The sulfamoyl moiety is further linked to a piperidin-4-yl ring, which is substituted at the 1-position with a 1,2,5-thiadiazole heterocycle.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-24-13-4-3-11(16(21)25-2)9-14(13)27(22,23)19-12-5-7-20(8-6-12)15-10-17-26-18-15/h3-4,9-10,12,19H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTZROLWCBPIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Piperidine Ring Formation: The piperidine ring is often formed through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The thiadiazole and piperidine rings are then coupled using sulfonyl chloride derivatives to form the sulfamoyl linkage.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfamoyl and thiadiazole groups with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with various enzymes or receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and pharmacological activities. Below is a detailed analysis:
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate
- Molecular Formula : C₁₈H₁₅N₃O₄S
- Molecular Weight : 369.40 g/mol
- Key Differences :
- Replaces the sulfamoyl-piperidine-thiadiazole group with a methoxy-linked 1,3,4-thiadiazole bearing a phenylcarbamoyl substituent.
- The absence of the piperidine ring reduces conformational flexibility compared to the target compound.
DMPI and CDFII (Antimicrobial Piperidine-Indole Derivatives)
- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole
- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole
- Key Differences :
- Both feature piperidine-linked indole cores but lack sulfonamide or thiadiazole moieties.
- Designed as carbapenem synergists against methicillin-resistant Staphylococcus aureus (MRSA).
- Implications :
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Derivatives
- General Formula : Variable (see Scheme 1 in ).
- Key Differences :
- Replaces 1,2,5-thiadiazole with 1,3,4-oxadiazole, altering electronic properties and hydrogen-bonding capacity.
- Uses a benzenesulfonyl-piperidine linker instead of a sulfamoyl bridge.
- The benzenesulfonyl group may enhance steric bulk, affecting target selectivity .
Comparative Data Table
Research Findings and Implications
- Thiadiazole vs. Oxadiazole : The 1,2,5-thiadiazole in the target compound offers greater electronegativity and metabolic stability compared to oxadiazoles, which may degrade more readily in vivo .
- Sulfamoyl vs.
- Piperidine Flexibility : The piperidine-thiadiazole moiety may improve bioavailability compared to rigid indole systems in DMPI/CDFII, though this requires empirical validation .
Biological Activity
Methyl 4-methoxy-3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.48 g/mol. The compound features a benzoate ester, a methoxy group, and a sulfamoyl group attached to a piperidine ring linked to a thiadiazole ring.
The biological activity of this compound can be attributed to several key interactions:
- Sulfamoyl Group : This moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, which can lead to antimicrobial effects.
- Thiadiazole Ring : Compounds containing thiadiazole rings have been associated with various biological activities including anti-inflammatory and antimicrobial properties.
- Piperidine Structure : The piperidine ring contributes to the compound's affinity for various biological targets, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfamoyl groups have demonstrated effectiveness against various strains of bacteria by inhibiting their growth through interference with folate metabolism.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been shown to exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies exploring the structure-activity relationship (SAR) of similar compounds indicate that modifications in the thiadiazole or piperidine moieties can enhance anticancer efficacy .
Anti-inflammatory Effects
The presence of the methoxy group and the sulfamoyl linkage may also confer anti-inflammatory properties. Research indicates that compounds with similar structures can modulate inflammatory pathways and reduce cytokine production in vitro.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Thiadiazole Derivatives | Identified that thiadiazole-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
| Anticancer Activity Assessment | Demonstrated that modifications on the piperidine ring can enhance cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction. |
| Inflammation Modulation Study | Showed that certain derivatives reduced TNF-alpha levels in macrophage cultures, indicating potential for treating inflammatory diseases. |
Q & A
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
To confirm structural integrity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to identify proton and carbon environments, focusing on characteristic shifts for the sulfamoyl group (~3.1–3.5 ppm for NH-SO2) and thiadiazole ring (aromatic protons at ~8.0–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for research-grade material) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm the molecular ion peak at m/z 332.38 (M+H)+ .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (N95/P95 masks) for aerosolized particles .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation exposure (classified as Acute Toxicity Category 4 for inhalation) .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Q. How can researchers address solubility challenges for in vitro assays?
- Solvent Screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in phosphate-buffered saline (PBS).
- Surfactant Use : Add 0.1% Tween-80 to aqueous solutions to improve dispersion .
Advanced Research Questions
Q. What synthetic strategies optimize yield for this compound’s multi-step synthesis?
A typical pathway involves:
Sulfamoylation : React piperidin-4-amine with chlorosulfonyl isocyanate under anhydrous conditions (0°C, 2 h).
Thiadiazole Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1,2,5-thiadiazol-3-yl group .
Esterification : Protect the benzoic acid group using methyl chloride in methanol.
| Step | Key Parameters | Yield Optimization Tips |
|---|---|---|
| 1 | Temp: 0°C, Solvent: DCM | Use excess chlorosulfonyl isocyanate (1.2 eq) |
| 2 | Catalyst: Pd(PPh3)4, Temp: 80°C | Purify intermediates via flash chromatography (SiO2, hexane/EtOAc) |
| 3 | Reflux in MeOH, 12 h | Monitor reaction completion via TLC (Rf = 0.5 in EtOAc) |
Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme Inhibition : Test against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. IC50 values <10 μM suggest therapeutic potential .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines (e.g., HeLa) .
Q. How does the thiadiazole moiety influence reactivity in derivatization?
- Electrophilic Substitution : The thiadiazole’s electron-deficient ring facilitates nucleophilic aromatic substitution at the 3-position.
- Metal Coordination : Explore coordination chemistry with transition metals (e.g., Cu(II)) for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
